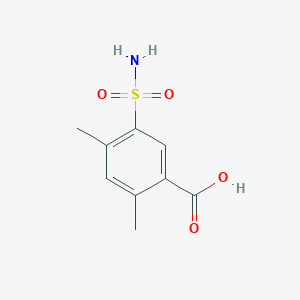

2,4-Dimethyl-5-sulfamoylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol . It is characterized by the presence of two methyl groups and a sulfonamide group attached to a benzoic acid core. This compound is known for its diverse applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Vorbereitungsmethoden

The reaction conditions often include the use of chlorosulfonic acid and subsequent treatment with ammonia or an amine to form the sulfonamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

2,4-Dimethyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. Additionally, the compound may interact with various enzymes and receptors in biological systems, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-5-sulfamoylbenzoic acid can be compared with other sulfonamide-containing compounds such as:

2,4-Dichloro-5-sulfamoylbenzoic acid: This compound has similar sulfonamide functionality but differs in the presence of chlorine atoms instead of methyl groups.

Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.

Furosemide: A sulfonamide-based diuretic used in medicine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2,4-Dimethyl-5-sulfamoylbenzoic acid (CAS No. 926207-60-5) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoic acid structure with specific substitutions that may influence its pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13N1O4S1

- Molecular Weight : 245.28 g/mol

This compound features a sulfonamide group (-SO2NH2), which is known for contributing to various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is attributed to its ability to inhibit certain enzymes and pathways within microbial and mammalian cells. The sulfonamide moiety typically functions by mimicking para-aminobenzoic acid (PABA), thus inhibiting the bacterial synthesis of folate, a crucial component for nucleic acid synthesis. This mechanism underlies the antimicrobial properties observed in many sulfonamide derivatives.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial effects against a range of pathogens. A study conducted on various sulfonamide derivatives demonstrated that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Methicillin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 128 | Higher than standard treatments |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that this compound can reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- In Vivo Studies : A recent study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and histological evidence of reduced synovial inflammation compared to control groups.

- Combination Therapy : Another study explored the efficacy of combining this compound with other anti-infective agents. The findings suggested synergistic effects when used alongside certain beta-lactam antibiotics, enhancing overall antimicrobial efficacy.

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIVRTVICDLGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.